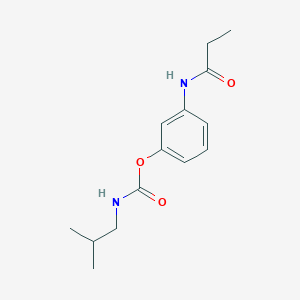
m-Propionamidophenyl isobutylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-Propionamidophenyl isobutylcarbamate (also known as MPPIC) is a chemical compound that belongs to the class of carbamate pesticides. It is widely used in the agricultural industry to protect crops from insects and other pests. MPPIC is a white crystalline solid that is soluble in water and has a molecular weight of 291.4 g/mol. In recent years, MPPIC has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
MPPIC acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that is essential for proper nerve function. By inhibiting AChE, MPPIC disrupts the transmission of nerve impulses, leading to paralysis and death of insects and other pests. This mechanism of action makes MPPIC an effective pesticide, but also raises concerns about its potential toxicity to humans and other non-target organisms.
Effets Biochimiques Et Physiologiques
MPPIC has been shown to have both acute and chronic toxic effects on humans and other animals. Acute exposure to MPPIC can cause symptoms such as nausea, vomiting, headache, and respiratory distress. Chronic exposure to MPPIC has been linked to neurological disorders, reproductive abnormalities, and cancer. Therefore, it is important to handle MPPIC with caution and follow proper safety protocols when working with this chemical.
Avantages Et Limitations Des Expériences En Laboratoire
MPPIC has several advantages as a research tool, including its low cost, high purity, and easy availability. However, it also has some limitations, such as its potential toxicity and limited solubility in certain solvents. Therefore, researchers must carefully consider the potential risks and benefits of using MPPIC in their experiments and take appropriate precautions to minimize any potential harm.
Orientations Futures
There are several future directions for research on MPPIC. One area of interest is the development of new pesticides that are more effective and less toxic than current options. Another area of research is the development of new antimicrobial agents based on the structure of MPPIC. Additionally, further studies are needed to determine the potential health effects of MPPIC exposure and to develop strategies for minimizing any potential harm.
Méthodes De Synthèse
MPPIC can be synthesized by reacting 3-nitrobenzoyl chloride with isobutyl carbamate in the presence of triethylamine. The resulting intermediate is then reduced with hydrogen gas in the presence of palladium on carbon catalyst to yield MPPIC. This synthesis method is relatively simple and efficient, making MPPIC a cost-effective option for pesticide production.
Applications De Recherche Scientifique
MPPIC has been extensively studied for its potential applications in scientific research. It has been found to exhibit antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. MPPIC has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, and further studies are being conducted to determine its efficacy in vivo.
Propriétés
Numéro CAS |
17788-28-2 |
|---|---|
Nom du produit |
m-Propionamidophenyl isobutylcarbamate |
Formule moléculaire |
C14H20N2O3 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
[3-(propanoylamino)phenyl] N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-4-13(17)16-11-6-5-7-12(8-11)19-14(18)15-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,18)(H,16,17) |
Clé InChI |
ODFQZUUQCHERDV-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)OC(=O)NCC(C)C |
SMILES canonique |
CCC(=O)NC1=CC(=CC=C1)OC(=O)NCC(C)C |
Autres numéros CAS |
17788-28-2 |
Synonymes |
Isobutylcarbamic acid 3-(propionylamino)phenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



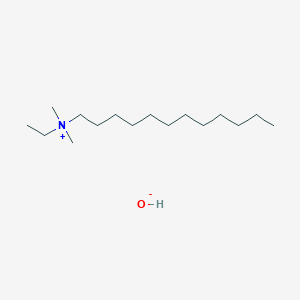

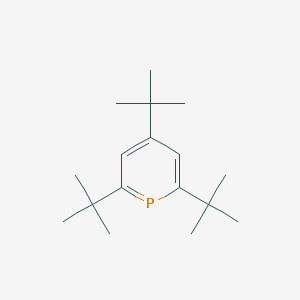
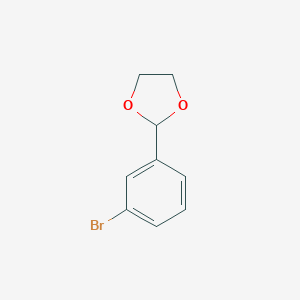
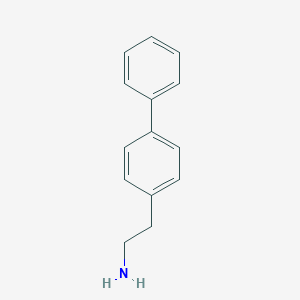
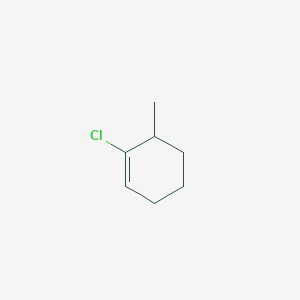
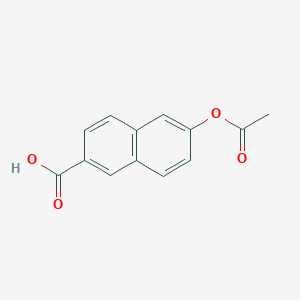
![3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B93833.png)
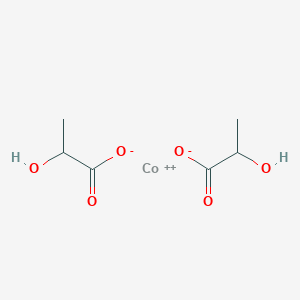
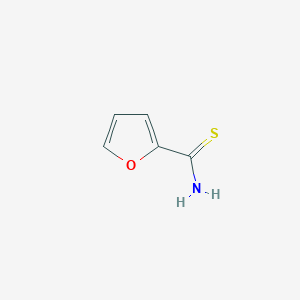
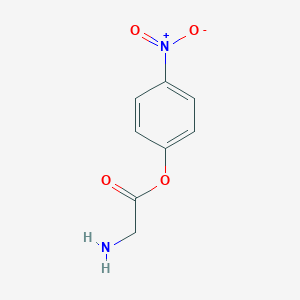
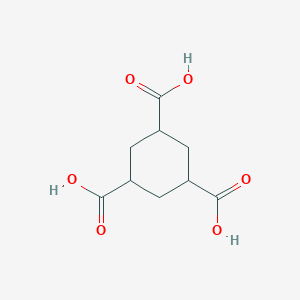
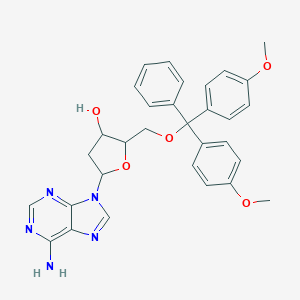
![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)